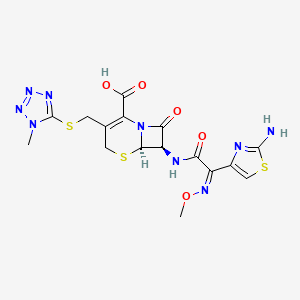

Cefmenoxim

Übersicht

Beschreibung

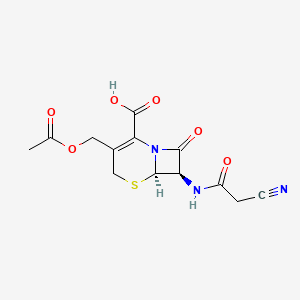

Cefmenoxime ist ein Cephalosporin-Antibiotikum der dritten Generation, das für seine breite Aktivität gegen grampositive und gramnegative Bakterien bekannt ist. Es ist besonders wirksam bei der Behandlung von gynäkologischen und geburtshilflichen Infektionen bei Frauen . Diese Verbindung ist ein semisynthetisches Beta-Lactam-Antibiotikum, d. h. es ist von natürlich vorkommenden Cephalosporinen abgeleitet, wurde aber chemisch modifiziert, um seine antibakteriellen Eigenschaften zu verbessern .

Wissenschaftliche Forschungsanwendungen

Cefmenoxime hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Beta-Lactam-Antibiotika verwendet.

Biologie: Forscher verwenden Cefmenoxime, um Resistenzmechanismen von Bakterien und die Wirksamkeit von Beta-Lactam-Antibiotika gegen verschiedene Bakterienstämme zu untersuchen.

Wirkmechanismus

Die bakterizide Wirkung von Cefmenoxime beruht auf seiner Fähigkeit, die Zellwandsynthese in Bakterien zu hemmen. Dies erreicht es durch Bindung an Penicillin-bindende Proteine (PBPs), die für die Vernetzung von Peptidoglykanketten in der bakteriellen Zellwand unerlässlich sind. Durch die Hemmung dieser Proteine verhindert Cefmenoxime die Bildung einer funktionellen Zellwand, was zu einer bakteriellen Zelllyse und zum Tod führt . Cefmenoxime ist in Gegenwart verschiedener Beta-Lactamase, einschließlich Penicillinase und einiger Cephalosporinase, stabil, was seine Wirksamkeit gegen resistente Bakterienstämme erhöht .

Biochemische Analyse

Biochemical Properties

Cefmenoxime’s bactericidal activity results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . It is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases . It interacts with enzymes such as Peptidoglycan synthase FtsI and Penicillin-binding protein 1A .

Cellular Effects

Cefmenoxime has broad-spectrum activity against Gram-positive and Gram-negative bacteria . Its bactericidal activity results from the inhibition of cell wall synthesis, which affects cell function

Molecular Mechanism

The mechanism of action of Cefmenoxime involves the inhibition of cell wall synthesis . It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for cell wall synthesis . This binding interaction inhibits the function of these enzymes, leading to cell wall weakening and eventual bacterial cell death .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Cefmenoxime in laboratory settings are limited, it is known that Cefmenoxime has a half-life of approximately 1 hour This suggests that its effects are relatively short-lived, and repeated dosing may be necessary to maintain its antibacterial activity

Dosage Effects in Animal Models

It is generally recommended that the dosage be adjusted based on the type and severity of the infection, the susceptibility of the causative organism, and the condition of the patient .

Metabolic Pathways

Cefmenoxime is not appreciably metabolized . It is primarily excreted unchanged, indicating that it does not undergo significant transformations within metabolic pathways

Transport and Distribution

Cefmenoxime is administered intramuscularly or intravenously, and its bioavailability is approximately 100% following intramuscular injection

Vorbereitungsmethoden

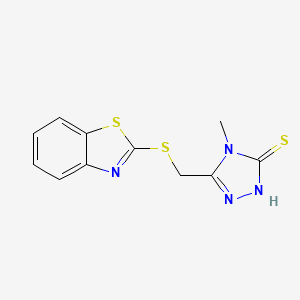

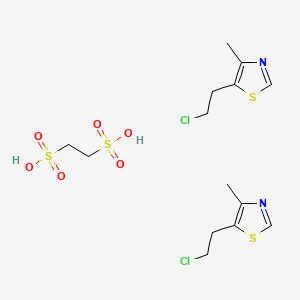

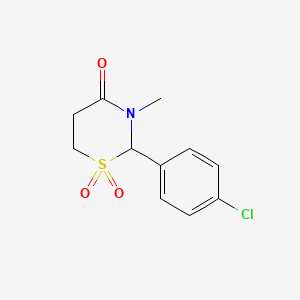

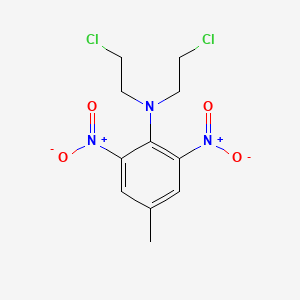

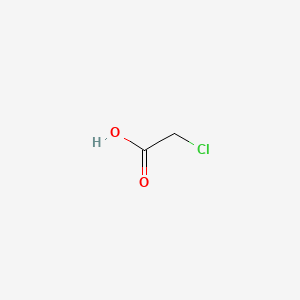

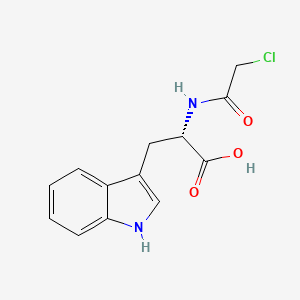

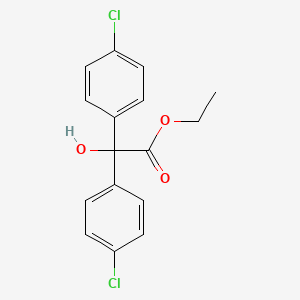

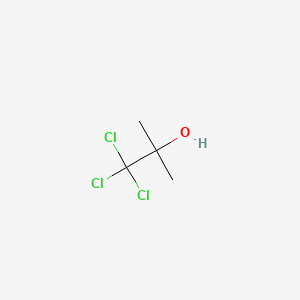

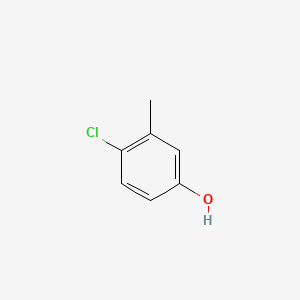

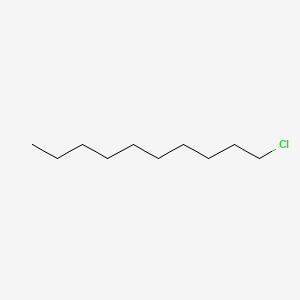

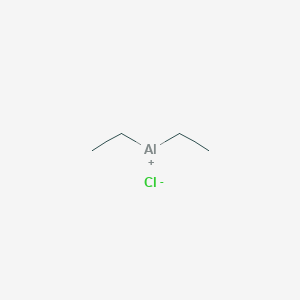

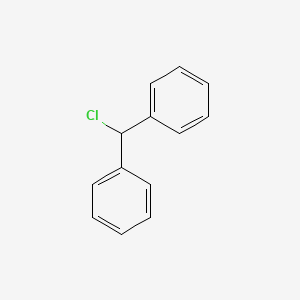

Die Synthese von Cefmenoxime umfasst mehrere Schritte. Der Prozess beginnt mit der Alkylierung von Ethyl-2-hydroxyimino-3-oxobutanoat unter Verwendung von Dimethylsulfat zur Herstellung von Ethyl-(2Z)-2-methoxyimino-3-oxobutanoat. Dieser Zwischenstoff wird dann mit molekularem Brom halogeniert, um Ethyl-4-brom-2-methoxyimino-3-oxobutanoat zu bilden. Die anschließende Behandlung mit Thioharnstoff ergibt Ethyl-(Z)-2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetat, das mit Chlorethylacetylchlorid zu einem Amid umgesetzt wird. Die Verseifung mit Kaliumhydroxid, gefolgt von der Halogenierung mit Phosphorpentachlorid, führt zur Bildung des gewünschten Cephalosporin-Zwischenprodukts. Die letzten Schritte umfassen die Amidbildung, die Entfernung von Schutzgruppen und die Thioetherbildung mit 5-Mercapto-1-methyltetrazol .

Analyse Chemischer Reaktionen

Cefmenoxime unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind für Cefmenoxime aufgrund seines stabilen Beta-Lactam-Rings weniger häufig.

Substitutionsreaktionen: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Thiazol- und Tetrazolringen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Dimethylsulfat, molekulares Brom, Thioharnstoff, Chlorethylacetylchlorid, Kaliumhydroxid und Phosphorpentachlorid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Zwischenprodukte, die zur endgültigen Cefmenoxime-Verbindung führen.

Vergleich Mit ähnlichen Verbindungen

Cefmenoxime ähnelt anderen Cephalosporinen der dritten Generation wie Cefotaxim, Ceftizoxim und Ceftriaxon. Es hat jedoch einzigartige Eigenschaften, die es von diesen unterscheiden:

Zu den ähnlichen Verbindungen gehören Cefuroxim, Ceftizoxim, Cefpodoxim und Cefotaxim .

Eigenschaften

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N9O5S3/c1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7/h5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b21-8-/t9-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJDBAOLQAWBMH-YCRCPZNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N9O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75738-58-8 (hydrochloride (2:1)) | |

| Record name | Cefmenoxime [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065085010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022755 | |

| Record name | Cefmenoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefmenoxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.46e-01 g/L | |

| Record name | Cefmenoxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The bactericidal activity of cefmenoxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefmenoxime is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases. | |

| Record name | Cefmenoxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

65085-01-0 | |

| Record name | Cefmenoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65085-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefmenoxime [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065085010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefmenoxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefmenoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFMENOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBZ4844CXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefmenoxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.